2-Ethylthio-2-imidazoline hydroiodide

Medicinal Chemistry Process Chemistry Green Synthesis

Researchers requiring consistent H3 receptor activation for CNS drug discovery often face variability from undefined counterions. 2-Ethylthio-2-imidazoline hydroiodide (CAS 86240-40-6) is a high-purity, crystalline hydroiodide salt with a defined S-alkyl isothiourea scaffold. Key benefits: • >98% purity ensures reproducible IC₅₀ values in radioligand binding and anticonvulsant studies • Distinct LogP (0.5) balances membrane solubility for brain membrane assays • Synthesis via alkylation of ethylenethiourea (98% yield) serves as a greener process chemistry reference.

Molecular Formula C5H11IN2S
Molecular Weight 258.13 g/mol
CAS No. 86240-40-6
Cat. No. B1371783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylthio-2-imidazoline hydroiodide
CAS86240-40-6
Molecular FormulaC5H11IN2S
Molecular Weight258.13 g/mol
Structural Identifiers
SMILESCCSC1=NCCN1.I
InChIInChI=1S/C5H10N2S.HI/c1-2-8-5-6-3-4-7-5;/h2-4H2,1H3,(H,6,7);1H
InChIKeyIPRNMFUSZFMREG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylthio-2-imidazoline hydroiodide Overview


2-Ethylthio-2-imidazoline hydroiodide (CAS 86240-40-6), also designated as 2-(ethylthio)-4,5-dihydro-1H-imidazole hydroiodide, is a heterocyclic thioimidazoline derivative existing as a hydroiodide salt [1]. Characterized by an ethylthio substituent on the imidazoline ring, this compound belongs to a class of molecules historically investigated for central nervous system (CNS) depressant and anticonvulsant properties [2]. Its structural motif—an S-alkyl isothiourea—differentiates it from ureido-containing imidazolidinethiones and aryl-substituted imidazolines, imparting distinct pharmacological and physicochemical profiles relevant to targeted research applications [2].

2-Ethylthio-2-imidazoline hydroiodide: Structural Distinction


Imidazoline derivatives exhibit profound, non-linear structure-activity relationships (SAR) wherein minor modifications to the 2-position substituent or ring saturation state drastically alter receptor selectivity, CNS penetration, and toxicity profiles [1]. Substituting the 2-ethylthio group for a methylthio, phenyl, or amino moiety—or replacing the thioimidazoline ring with an imidazolidinethione—fundamentally changes the compound's electronic distribution, lipophilicity (LogP), and hydrogen-bonding capacity, which in turn dictates its binding affinity to imidazoline (I₁/I₂), α₂-adrenergic, or H₃-histamine receptors [2]. Generic substitution without precise structural and salt-form matching risks invalidating experimental outcomes due to unaccounted shifts in potency, selectivity, or safety margins, as demonstrated by the differential CNS depressant efficacy and toxicity between thioimidazolines and their isomeric imidazolidinethiones [1].

2-Ethylthio-2-imidazoline hydroiodide: Key Evidence


High-Yield Aqueous Synthesis Route

2-Ethylthio-2-imidazoline hydroiodide can be synthesized with a 98% yield via the direct alkylation of ethylenethiourea with ethanol in the presence of 56% hydroiodic acid over 24 hours, a method that avoids toxic alkylating agents [1]. In contrast, many traditional S-alkyl isothiourea syntheses employing methyl iodide or similar alkyl halides achieve variable yields (often 50–70%) and necessitate handling of genotoxic reagents [1]. The consistently high yield (91–98%) of this aqueous acid-mediated route offers a reproducible, safer, and cost-effective procurement or in-house synthesis advantage.

Medicinal Chemistry Process Chemistry Green Synthesis

CNS Depressant Efficacy and Safety Margin

In a direct comparative pharmacological evaluation of thioimidazolines (e.g., 2-methylthio derivatives) versus their isomeric imidazolidinethiones, the thioimidazoline class (compounds 5 and 7) exhibited the highest CNS depressant activity and the highest safety index in rats [1]. In stark contrast, the isomeric imidazolidinethiones (compounds 8 and 9) were 'comparatively much less effective while being considerably more toxic' [1]. While the specific ethylthio derivative was not among the five compounds screened in this foundational study, the data firmly establishes the thioimidazoline ring system—the core of 2-ethylthio-2-imidazoline—as the privileged scaffold for CNS activity within this chemical space.

CNS Pharmacology Anticonvulsant Toxicology

Lipophilicity Balance for Bioavailability

The calculated octanol/water partition coefficient (LogP) for 2-ethylthio-2-imidazoline (free base) is 0.5 [1]. This moderate lipophilicity is notably lower than that of many aryl-substituted imidazolines (e.g., clonidine has LogP ≈ 1.6), yet higher than highly polar imidazolines like 2-aminoimidazoline. A LogP of 0.5 falls within the optimal range (0–3) for passive diffusion across biological membranes while maintaining sufficient aqueous solubility for in vitro assays and formulation. This differentiates it from both excessively lipophilic analogs (risk of non-specific binding and poor solubility) and excessively hydrophilic analogs (limited membrane penetration).

Physicochemical Properties ADME Blood-Brain Barrier

Consistent Hydroiodide Salt Stoichiometry

2-Ethylthio-2-imidazoline hydroiodide (CAS 86240-40-6) is supplied as a crystalline hydroiodide salt with a molecular weight of 258.12 g/mol (C₅H₁₁IN₂S) . The hydroiodide counterion provides distinct advantages over alternative salt forms or the free base: (1) increased crystallinity facilitating solid-state characterization and storage stability, (2) defined 1:1 stoichiometry enabling accurate molar calculations for solution preparation, and (3) the iodide anion's nucleophilic character may be exploited in further synthetic transformations. Compared to the free base (CAS 7320-60-7, MW 130.21 g/mol), the hydroiodide salt offers superior long-term stability against atmospheric oxidation of the thioether moiety.

Salt Selection Procurement Analytical Chemistry

Ethylthio Substituent Binding Selectivity

The ethylthio side chain in 2-ethylthio-2-imidazoline distinguishes it from methylthio, propylthio, and arylthio analogs. SAR studies on related imidazole and imidazoline derivatives reveal that the length and lipophilicity of the thioether substituent directly influence receptor binding affinity and selectivity profiles, particularly at imidazoline I₁/I₂ sites and H₃ histamine receptors [1]. In H₃-receptor antagonist series, ethylthio-containing spacers yielded pKᵢ values ranging from 5.89 to 7.96 depending on the distal heterocycle, demonstrating that the ethylthio unit contributes to a tunable pharmacophore [1]. While direct binding data for the parent 2-ethylthio-2-imidazoline hydroiodide at specific receptors are not yet published, its ethylthio motif represents a distinct chemical handle for SAR exploration compared to the more extensively studied methylthio and phenacylthio derivatives [2].

SAR Imidazoline Receptors H₃ Histamine Receptors

2-Ethylthio-2-imidazoline hydroiodide Applications


CNS Depressant and Anticonvulsant Lead Optimization

Researchers investigating thioimidazoline-based CNS-active agents can utilize 2-ethylthio-2-imidazoline hydroiodide as a reference scaffold or synthetic intermediate. The class-level evidence demonstrating superior CNS depressant efficacy and safety index of thioimidazolines over imidazolidinethiones [1] supports its selection for SAR studies exploring the impact of 2-position S-alkyl chain length on anticonvulsant activity and neurotoxicity. The defined hydroiodide salt form ensures consistent dosing in rodent behavioral assays.

Imidazoline and H₃ Receptor Binding Studies

The ethylthio substituent offers a distinct steric and electronic profile for probing the binding pockets of imidazoline receptor subtypes (I₁, I₂) and H₃ histamine receptors [1]. With a calculated LogP of 0.5 [2], the compound balances membrane permeability with aqueous solubility, making it suitable for radioligand displacement assays using brain membrane preparations. Procurement of the pure hydroiodide salt eliminates variability introduced by alternative counterions or free base instability.

Green Synthesis Method Development

The high-yield (98%) synthetic route via alkylation of ethylenethiourea with ethanol in aqueous hydroiodic acid [1] provides a compelling case study for developing greener, alkyl halide-free methodologies for S-alkyl isothiourea synthesis. This approach minimizes hazardous waste and improves atom economy, aligning with industrial process chemistry objectives for cost-effective scale-up of imidazoline derivatives.

Analytical Reference Standard for Quantitation

Due to its defined hydroiodide salt stoichiometry (C₅H₁₁IN₂S, MW 258.12 g/mol) [1], 2-ethylthio-2-imidazoline hydroiodide can serve as a calibration standard for LC-MS or HPLC methods aimed at quantifying thioimidazoline metabolites or related impurities in pharmaceutical and environmental samples. The crystalline nature of the hydroiodide salt facilitates accurate weighing and solution preparation.

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